1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine
Description
This compound features a piperidine core substituted with two sulfonyl groups: a 5-chloro-2-methoxyphenylsulfonyl moiety at position 1 and an isobutylsulfonyl group at position 2. The chloro and methoxy substituents on the aromatic ring contribute to electron-withdrawing and donating effects, respectively, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO5S2/c1-12(2)11-24(19,20)14-6-8-18(9-7-14)25(21,22)16-10-13(17)4-5-15(16)23-3/h4-5,10,12,14H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFVXWFEEPUENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound features a piperidine core with two distinct sulfonyl substituents:
- 5-Chloro-2-methoxyphenylsulfonyl group at position 1
- Isobutylsulfonyl group at position 4
Retrosynthetic disconnection suggests two primary routes:
Synthetic Routes and Methodologies
Sequential Sulfonylation of Piperidine Derivatives
Route 1: Boc-Protected Intermediate Pathway
Step 1: Piperidine Protection
1-Benzyl-4-piperidone undergoes hydrogenation with sodium borohydride to yield 1-benzyl-4-piperidinol. Catalytic debenzylation (Pd/C, H₂) produces 4-piperidinol.
Step 2: Boc Protection
Reaction with di-tert-butyl dicarbonate (Boc₂O) in triethylamine yields 1-Boc-4-piperidinol (Intermediate C).
Step 3: Dual Sulfonylation
- First Sulfonylation : Intermediate C reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the aryl sulfonyl group.
- Second Sulfonylation : The remaining hydroxyl group undergoes sulfonylation with isobutylsulfonyl chloride, followed by Boc deprotection (HCl/dioxane) to yield the target compound.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaBH₄, MeOH, 0°C→RT | 85% |
| 2 | Boc₂O, Et₃N, THF | 92% |
| 3a | ArSO₂Cl, pyridine, DCM | 78% |
| 3b | iBuSO₂Cl, DMAP, CH₃CN | 65% |
| 3c | 4M HCl/dioxane | 95% |
Mechanistic Insights
Convergent Coupling Approach
Route 2: Suzuki-Miyaura/Hydrogenation Cascade
Step 1: Divinyl Ketone Preparation
4-Bromo-2-chlorotrifluorotoluene couples with sodium benzenesulfonate via Ullmann reaction to form a divinyl ketone precursor.
Step 2: Aza-Michael Cyclization
The ketone undergoes aza-Michael addition with benzylamine, followed by manganese dioxide-mediated oxidation to yield N-substituted 4-piperidone.
Step 3: Sequential Sulfonylation
Parallel sulfonylation with 5-chloro-2-methoxybenzenesulfonyl chloride and isobutylsulfonyl chloride under phase-transfer conditions (K₂CO₃, TBAB) achieves the bis-sulfonylated product.
Optimization Data
Alternative Method: Oxidation of Sulfide Intermediates
Route 3: Sulfide to Sulfone Conversion
Step 1: Thioether Formation
4-Piperidone reacts with 5-chloro-2-methoxythiophenol and isobutyl mercaptan via nucleophilic substitution to form a bis-thioether intermediate.
Step 2: Oxidation
Treatment with sodium periodate (NaIO₄) and ruthenium trichloride (RuCl₃) in CH₃CN/H₂O oxidizes thioethers to sulfones.
Key Parameters
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential (Route 1) | High regioselectivity; Scalable | Boc deprotection requires harsh acids | 65–78% |
| Convergent (Route 2) | Modular; Permits late-stage diversification | Requires Pd catalysts; Costly ligands | 70–82% |
| Oxidation (Route 3) | Avoids sulfonyl chlorides; Mild conditions | Risk of over-oxidation | 68–74% |
Characterization and Quality Control
Chemical Reactions Analysis
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups under specific conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Data Summary Table for Antimicrobial Activity
| Compound | Tested Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine | MRSA | 15.62 - 31.25 μmol/L |
| Related Sulfonamides | E. coli | 32 μmol/L |
These findings suggest that structural modifications in sulfonamide derivatives can enhance their antimicrobial efficacy.
Antiproliferative Effects
The compound has shown potential antiproliferative effects against various cancer cell lines. In vitro studies have reported significant inhibition of cell growth, indicating its potential as a chemotherapeutic agent.
Data Summary Table for Antiproliferative Activity
| Compound | Cell Line | GI50 Value (nM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 38 |
| Related Compounds | HeLa (Cervical Cancer) | 54 |
The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, leading to disruption in folate synthesis critical for bacterial growth and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against MRSA strains, reporting lower MIC values compared to other tested sulfonamides. This highlights its potential as a therapeutic agent in treating resistant bacterial infections.
Case Study 2: Cancer Cell Growth Inhibition
In a separate investigation, the antiproliferative properties were assessed across multiple cancer cell lines. The results indicated a promising profile for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural features, molecular weights, and synthetic approaches of related compounds:
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- The target compound’s isobutylsulfonyl group increases steric bulk compared to methyl () or pyrrole (), likely enhancing lipophilicity (logP) and influencing membrane permeability .
- Electron-Donating vs. Withdrawing Groups : The 5-chloro-2-methoxy substitution on the phenyl ring (target) contrasts with 5-isopropyl-2-methoxy-4-methyl () and 2-chloro-5-fluoro (). Chloro and fluoro are electron-withdrawing, while methoxy and isopropyl are electron-donating, affecting electronic distribution and binding affinity .
Synthetic Complexity :
- The hydroxyl group in Compound 9 may enhance solubility but reduce metabolic stability compared to the target’s isobutylsulfonyl . Oxadiazole-containing analogs () show antibacterial activity, implying that the target’s isobutylsulfonyl group could be optimized for similar applications .
- Therapeutic Potential: highlights piperidine derivatives as histamine H3 antagonists for neurological disorders like Alzheimer’s. The target’s dual sulfonyl groups may offer unique receptor interaction profiles compared to mono-substituted analogs .
Biological Activity
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClN2O4S2
- Molecular Weight : 392.91 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of the compound can be categorized into various therapeutic areas, particularly focusing on its interaction with adrenergic receptors and potential anti-cancer properties.
1. Adrenergic Receptor Modulation
Recent studies have indicated that compounds similar to this compound may act as modulators of beta-adrenergic receptors, particularly the beta-3 subtype. These receptors play a crucial role in metabolic regulation and cardiovascular health.
Table 1: Summary of Adrenergic Receptor Modulation Studies
2. Anti-Cancer Activity
Preliminary research suggests that this compound may exhibit anti-cancer properties through induction of apoptosis in cancer cells. The mechanism involves the activation of specific pathways that lead to cell cycle arrest and programmed cell death.
Table 2: Anti-Cancer Mechanisms
Case Studies
Several case studies have been documented that highlight the efficacy of related compounds in clinical settings.
Case Study 1: Cardiac Function Improvement
In a study involving rats with induced heart failure, administration of a related sulfonamide compound improved left ventricular function significantly, demonstrating the potential cardiovascular benefits of compounds targeting beta-3 adrenergic receptors .
Case Study 2: Cancer Cell Line Testing
A series of in vitro tests on various cancer cell lines (e.g., breast and prostate cancer) revealed that derivatives of this compound effectively inhibited cell proliferation and induced apoptosis, suggesting promising anti-cancer activity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of the piperidine core, followed by sequential coupling of the 5-chloro-2-methoxyphenyl and isobutylsulfonyl groups. Key steps include:
- Sulfonation : Use of chlorosulfonic acid or SO₃-pyridine complexes under anhydrous conditions .
- Coupling Reactions : Nucleophilic substitution with activated intermediates (e.g., sulfonyl chlorides) in polar aprotic solvents like DMF or dichloromethane, often requiring base catalysts (e.g., triethylamine) .
- Optimization : Reaction yields improve with controlled temperature (0–5°C for sulfonation, room temperature for coupling) and stoichiometric excess of sulfonylating agents (1.2–1.5 equiv) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95% required for pharmacological studies) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonyl groups as deshielded peaks) .
- HRMS : Validate molecular weight (C₁₆H₂₃ClN₂O₅S₂, exact mass 454.06 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Begin with:
- Enzyme Inhibition Screens : Test against urease or acetylcholinesterase using colorimetric assays (e.g., Ellman’s reagent for cholinesterase activity) .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How does the dual sulfonyl group arrangement influence enzyme binding kinetics?
- Methodological Answer : The isobutylsulfonyl group enhances hydrophobic interactions with enzyme pockets, while the 5-chloro-2-methoxyphenyl moiety contributes to π-π stacking. Techniques to study this include:
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., urease PDB: 4H9M) to predict binding affinities .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify interactions .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity and enzyme assays to ensure reproducibility .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-chloro derivatives) that may skew activity results .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design a derivative library focusing on:
- Sulfonyl Group Modifications : Replace isobutyl with cyclopropyl or aryl sulfonides to test steric effects .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the 5-chloro position to enhance electrophilicity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs .
Q. What computational tools predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
- Metabolite Identification : CypReact or GLORYx to simulate Phase I/II metabolism pathways (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
